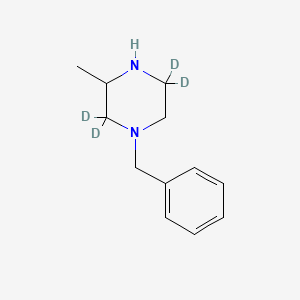

3-Methyl-1-benzyl-piperazine-d4

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

194.31 g/mol |

IUPAC Name |

1-benzyl-2,2,5,5-tetradeuterio-3-methylpiperazine |

InChI |

InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/i7D2,9D2 |

InChI Key |

QOFUDSPYJDXBOF-BSFGQKQYSA-N |

Isomeric SMILES |

[2H]C1(CN(C(C(N1)C)([2H])[2H])CC2=CC=CC=C2)[2H] |

Canonical SMILES |

CC1CN(CCN1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Enrichment of 3 Methyl 1 Benzyl Piperazine D4

Precursor Synthesis for Deuteration

The foundational step in the synthesis of 3-Methyl-1-benzyl-piperazine-d4 is the preparation of a suitable non-deuterated or partially elaborated precursor. The unlabelled parent compound, 1-benzyl-3-methylpiperazine, serves as the structural template. A common and direct method for its synthesis involves the N-alkylation of 2-methylpiperazine (B152721) with benzyl (B1604629) chloride. prepchem.commybiosource.com

The reaction is typically carried out in a suitable solvent such as methyl ethyl ketone, in the presence of a base like anhydrous potassium carbonate to neutralize the hydrogen chloride formed during the reaction. A catalyst, such as sodium iodide, may be added to facilitate the reaction. prepchem.com The reaction scheme is as follows:

Scheme 1: Synthesis of 1-Benzyl-3-methylpiperazine ``` [2-Methylpiperazine] + [Benzyl chloride] --(K₂CO₃, NaI)--> [1-Benzyl-3-methylpiperazine]

This method is highly efficient for producing the d4 isotopologue with high isotopic purity.

An alternative de novo approach involves using a commercially available, heavily deuterated starting material like piperazine-d8 dihydrochloride. T isotope.comeurisotop.comresearchgate.nethe synthesis would then proceed by sequential N-alkylation reactions to introduce the benzyl and methyl groups. However, controlling the regioselectivity of these additions to achieve the desired 1,3-substitution pattern can be complex and may lead to isomeric mixtures. Therefore, the reductive deuteration of a diketopiperazine intermediate is generally the more strategic and controllable route.

Optimization of Deuteration Yield and Isotopic Purity

Achieving high chemical yield and exceptional isotopic purity (typically >98%) is paramount for the use of deuterated compounds as reference standards. S digitellinc.comrsc.orgeveral factors must be optimized during the synthesis.

When using the lithium aluminum deuteride (B1239839) reduction method, key parameters to control include:

Stoichiometry: Using a sufficient excess of LiAlD₄ ensures complete reduction of the diketopiperazine, maximizing the chemical yield.

Temperature: The reaction is often performed at low temperatures initially and then refluxed to completion to control the reactivity of the reducing agent. * google.comSolvent and Quenching: Anhydrous solvents are essential to prevent quenching of the LiAlD₄ by protic impurities. The work-up (quenching) step must be carefully managed, often with D₂O followed by a non-deuterated solvent, to avoid back-exchange of the newly introduced deuterium (B1214612) atoms.

The isotopic enrichment and purity of the final product are verified using analytical techniques such as High-Resolution Mass Spectrometry (HR-MS) to confirm the mass shift and isotopic distribution, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the location of the deuterium atoms by observing the disappearance of proton signals.

rsc.orgBelow is a table summarizing reported isotopic purities for deuterated piperazine-type compounds synthesized using similar methods.

| Compound | Deuteration Method | Isotopic Purity (%) | Reference |

| Deuterated Trifluoperazine | LiAlD₄ reduction of imide | >96.2 | |

| Tamsulosin-d4 | Not specified | 99.5 | |

| BZP-D7 | Not specified | Not specified, used as standard |

This table is illustrative and based on findings for structurally related compounds.

Scale-Up Considerations for Research and Reference Material Production

Transitioning the synthesis of this compound from a laboratory scale to a larger scale for the production of research chemicals or certified reference materials introduces several challenges.

nih.gov* Cost and Availability of Reagents: Deuterated reagents, particularly powerful reducing agents like LiAlD₄ and deuterated solvents like D₂O, are significantly more expensive than their non-deuterated counterparts. E acs.orgassumption.edufficient use of these materials is a primary economic consideration.

Process Safety and Control: Large-scale reactions involving highly reactive reagents like LiAlD₄ require specialized equipment and stringent safety protocols to manage heat generation and the handling of pyrophoric materials.

Quality Control: Ensuring batch-to-batch consistency in both chemical and isotopic purity is critical for reference materials. This necessitates robust and validated analytical methods (e.g., qNMR, LC-MS/MS) throughout the manufacturing process. * digitellinc.comPurification: Chromatographic purification methods must be optimized for larger quantities to effectively remove any chemical impurities or lower-deuterated isotopologues without compromising the yield.

The development of a scalable process requires a focus on optimizing reaction conditions to maximize yield and isotopic incorporation, thereby minimizing the consumption of expensive deuterated materials and ensuring the final product meets the high-purity standards required for its intended analytical applications.

Advanced Spectroscopic and Chromatographic Characterization for Isotopic Integrity and Purity Assessment of 3 Methyl 1 Benzyl Piperazine D4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Incorporation Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules and is particularly powerful for verifying the incorporation of deuterium. rsc.org Both proton (¹H) and deuterium (²H) NMR are employed to gain a complete picture of the isotopic labeling.

Proton NMR Spectroscopy for Residual Non-Deuterated Species

Proton NMR (¹H NMR) is a highly sensitive method for detecting the presence of residual, non-deuterated species. In the context of 3-Methyl-1-benzyl-piperazine-d4, the ¹H NMR spectrum is expected to show a significant reduction or complete absence of signals corresponding to the protons that have been replaced by deuterium atoms. The percentage of deuterium incorporation can be determined by comparing the integrals of the remaining proton signals to those of the unlabeled positions in the molecule. rsc.org Any observable signals at the chemical shifts where deuterium incorporation was intended would indicate incomplete deuteration. For highly deuterated compounds, where deuterium enrichment is greater than 98 atom%, conventional ¹H NMR analysis can be limited by the low intensity of the residual proton signals. sigmaaldrich.com

Deuterium NMR Spectroscopy for Labeling Position Verification

Deuterium NMR (²H NMR) directly observes the deuterium nuclei, providing unambiguous confirmation of the positions of isotopic labeling. wikipedia.org A ²H NMR spectrum of this compound will exhibit signals at chemical shifts corresponding to the locations of the deuterium atoms. This technique is crucial for verifying that the deuterium has been incorporated at the desired positions and not elsewhere in the molecule. sigmaaldrich.comwikipedia.org The resolution in ²H NMR is typically lower than in ¹H NMR, but it is highly effective for confirming the success of the deuteration process. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Chemical Identity

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition and isotopic purity of a compound with high accuracy. measurlabs.cominfinitalab.com It provides precise mass measurements, allowing for the confident identification of the molecular formula and the extent of isotopic labeling.

Accurate Mass Measurement for Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. infinitalab.com This allows for the determination of the elemental composition of this compound, confirming its chemical identity. The high resolution of the instrument can differentiate between compounds with the same nominal mass but different elemental formulas, a critical aspect for ensuring the sample's purity. measurlabs.com

Isotope Pattern Analysis for Deuterium Content

The isotopic distribution pattern observed in the mass spectrum is a direct reflection of the isotopic content of the molecule. For this compound, the mass spectrum will show a characteristic pattern of isotopologue peaks. By analyzing the relative intensities of these peaks, the percentage of deuterium incorporation can be accurately calculated. nih.govresearchgate.net This analysis also allows for the detection and quantification of species with varying numbers of deuterium atoms (e.g., d3, d2, d1, or d0 species), providing a detailed assessment of the isotopic purity. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. While not as quantitative as NMR or HRMS for determining isotopic purity, they offer a unique "fingerprint" of the compound and can be sensitive to isotopic substitution. The substitution of hydrogen with deuterium results in a shift of the corresponding stretching and bending frequencies to lower wavenumbers due to the increased mass of deuterium. These shifts in the IR and Raman spectra of this compound, when compared to its non-deuterated counterpart, provide further qualitative evidence of successful deuterium incorporation. However, for quantitative analysis of isotopic impurities, NMR and MS are generally more suitable. nih.gov

Chromatographic Purity Assessment (e.g., GC-FID, LC-UV)

The determination of chemical purity for this compound is crucial to ensure that the measured signal in an analytical assay corresponds solely to the deuterated standard, free from any unlabeled analogue or other impurities. Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography with Ultraviolet Detection (LC-UV) are two robust and widely utilized techniques for this purpose.

Gas Chromatography-Flame Ionization Detection (GC-FID):

GC-FID is a well-established method for assessing the purity of volatile and thermally stable compounds like piperazine (B1678402) derivatives. researchgate.nettsijournals.com The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. The flame ionization detector then provides a response proportional to the mass of carbon atoms, allowing for accurate quantification of impurities.

For the analysis of this compound, a typical GC-FID method would involve a high-resolution capillary column, such as a DB-17 or equivalent (a (50%-Phenyl)-methylpolysiloxane phase), which is effective for separating piperazine compounds. tsijournals.com The instrument conditions are optimized to achieve good resolution and peak shape. A representative method could employ a temperature program starting at 150°C, holding for a few minutes, and then ramping up to a higher temperature to elute any less volatile impurities. researchgate.net The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Illustrative GC-FID Purity Data for this compound

| Parameter | Value |

| Column | DB-17, 30 m x 0.53 mm, 1 µm film thickness |

| Carrier Gas | Helium, 2 mL/min |

| Injector Temp. | 250°C |

| Detector Temp. | 260°C |

| Oven Program | 150°C (10 min), then 35°C/min to 260°C (2 min) |

| Purity (Area %) | >99.5% |

This table presents a hypothetical but realistic set of GC-FID parameters and expected purity for a high-quality standard of this compound, based on established methods for related piperazine compounds. researchgate.nettsijournals.com

Liquid Chromatography-Ultraviolet Detection (LC-UV):

LC-UV offers a complementary approach for purity assessment, particularly for compounds that may not be suitable for GC analysis or as a secondary confirmation method. The separation in LC is based on the compound's partitioning between a mobile phase and a stationary phase. The UV detector measures the absorbance of the eluting compounds at a specific wavelength. The benzyl (B1604629) group in this compound provides a strong chromophore, making UV detection highly suitable. nih.gov

A common approach for piperazine derivatives involves reversed-phase HPLC using a C18 column. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. researchgate.net The wavelength for UV detection is selected based on the absorbance maximum of the benzylpiperazine chromophore.

Representative LC-UV Purity Data for this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | 254 nm |

| Purity (Area %) | >99.0% |

This table illustrates typical LC-UV conditions and an expected purity level for this compound, drawing from methods used for benzylpiperazine and its analogues. nih.govresearchgate.net

Stereochemical Purity and Chiral Resolution for Enantiomerically Pure Analogs (If Applicable to Research Context)

The presence of a methyl group at the 3-position of the piperazine ring introduces a chiral center in this compound, meaning it can exist as two enantiomers (R and S forms). For applications where stereoselectivity is a factor, determining the enantiomeric purity is critical. Chiral chromatography, particularly chiral HPLC, is the most common and effective technique for this purpose.

The development of chiral separation methods often involves screening various chiral stationary phases (CSPs). For piperazine and related heterocyclic compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) have shown great success in resolving enantiomers. nih.gov The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase solvent system, is optimized to achieve the best separation.

In the context of this compound, a chiral HPLC method would be developed to separate the (R)- and (S)-enantiomers. The enantiomeric excess (e.e.) is then calculated to express the stereochemical purity. For a high-quality standard intended for non-stereoselective applications, a racemic mixture (50:50 R/S) is expected. If the compound were intended for use in stereospecific research, a high enantiomeric excess (>98% e.e.) for one enantiomer would be required.

Illustrative Chiral HPLC Data for Racemic this compound

| Parameter | Value |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Enantiomeric Ratio | Approximately 50:50 |

This table provides a plausible example of a chiral HPLC method for the resolution of the enantiomers of this compound, based on common practices for chiral separations of similar compounds. nih.gov The separation of enantiomers confirms the presence of the chiral center and allows for the quantification of their relative amounts.

Development and Validation of Advanced Analytical Methodologies Utilizing 3 Methyl 1 Benzyl Piperazine D4 As a Stable Isotope Labeled Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For piperazine (B1678402) derivatives, which can exhibit poor chromatographic peak shape due to their polarity, derivatization is often a necessary step to enhance volatility and thermal stability. swgdrug.org

Derivatization Strategies for Enhanced Volatility and Detection

The secondary amine group in the piperazine ring makes these compounds amenable to derivatization. Common strategies involve acylation to increase volatility and improve chromatographic performance.

Trifluoroacetylation (TFA): Reaction with trifluoroacetic anhydride (B1165640) (TFAA) is a common approach. The resulting trifluoroacetyl derivative is significantly more volatile and provides characteristic mass spectral fragments. nih.gov

Pentafluoropropionylation (PFP): Using pentafluoropropionic anhydride (PFPA) is another effective method that can lead to derivatives with excellent chromatographic properties and high sensitivity in electron capture detection. researchgate.netikm.org.my

Heptafluorobutyrylation (HFB): Heptafluorobutyric anhydride (HFBA) can also be used, yielding derivatives with even greater volatility. mdpi.com

The choice of derivatizing agent can influence the retention time and fragmentation pattern, allowing for method optimization based on the specific analytical needs and potential interferences.

Table 1: Comparison of Derivatization Reagents for Benzylpiperazine Analysis

| Derivatizing Reagent | Abbreviation | Typical Reaction Conditions | Resulting Derivative | Key Advantages |

| Trifluoroacetic Anhydride | TFAA | 70°C for 30 min | Trifluoroacetyl (TFA) derivative | Good volatility, characteristic fragments. nih.gov |

| Pentafluoropropionic Anhydride | PFPA | 60-70°C for 20-30 min | Pentafluoropropionyl (PFP) derivative | Excellent chromatographic behavior, high ECD sensitivity. researchgate.netikm.org.my |

| Heptafluorobutyric Anhydride | HFBA | 60-70°C for 20-30 min | Heptafluorobutyryl (HFB) derivative | Increased volatility, useful for complex matrices. mdpi.com |

Electron Ionization (EI) and Chemical Ionization (CI) Techniques

Electron Ionization (EI): EI is the most common ionization technique in GC-MS. For benzylpiperazine derivatives, EI at 70 eV typically results in extensive fragmentation, providing a detailed mass spectrum that is useful for structural elucidation and library matching. A characteristic fragment for benzylpiperazines is the tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the benzyl (B1604629) group. xml-journal.net Other significant ions arise from the fragmentation of the piperazine ring. mdpi.com

Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation and a more abundant protonated molecule [M+H]⁺. This can be advantageous for confirming the molecular weight of the analyte and for improving sensitivity in selected ion monitoring mode, especially when the molecular ion is of low abundance in the EI spectrum. Methane or isobutane (B21531) are common reagent gases for CI analysis of piperazine compounds.

Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) Optimization

For quantitative analysis, operating the mass spectrometer in SIM or SRM (for GC-MS/MS) mode significantly enhances sensitivity and selectivity compared to full-scan acquisition.

SIM Mode: In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the analyte and the internal standard. For 3-Methyl-1-benzyl-piperazine and its d4-labeled internal standard, appropriate ions would be selected based on their EI mass spectra. The use of 3-Methyl-1-benzyl-piperazine-d4 allows for the selection of ions that are 4 mass units higher than the corresponding ions of the unlabeled analyte, ensuring no cross-talk between the analyte and the internal standard.

Table 2: Hypothetical Selected Ions for GC-MS-SIM Analysis of 3-Methyl-1-benzyl-piperazine and its d4-Internal Standard

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 3-Methyl-1-benzyl-piperazine | (Hypothetical) 190 | (Hypothetical) 91 | (Hypothetical) 148 |

| This compound | (Hypothetical) 194 | (Hypothetical) 91 | (Hypothetical) 152 |

Note: The m/z values are hypothetical and would need to be determined experimentally from the mass spectrum of the specific compound.

SRM Mode: In GC-MS/MS, SRM provides even greater selectivity by monitoring a specific fragmentation reaction (a precursor ion fragmenting to a product ion). This is particularly useful for complex matrices where isobaric interferences may be present. The selection of precursor and product ions would be based on the fragmentation of the protonated molecule or a major fragment ion.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS is highly suited for the analysis of polar and non-volatile compounds like piperazine derivatives, often without the need for derivatization. The use of a stable isotope-labeled internal standard like this compound is critical to correct for matrix effects, which can be a significant issue in LC-ESI-MS. nih.gov

Chromatographic Separation Parameters (Column Chemistry, Mobile Phases)

Column Chemistry: Reversed-phase chromatography is the most common approach for the separation of piperazine derivatives. C18 columns are widely used and generally provide good retention and separation. For highly polar analytes or to improve peak shape, columns with polar endcapping or phenyl-hexyl phases can be beneficial.

Mobile Phases: A typical mobile phase consists of a mixture of water and an organic solvent, usually acetonitrile (B52724) or methanol, with additives to control pH and improve ionization efficiency.

Acidic Modifiers: Formic acid (0.1%) or ammonium (B1175870) formate (B1220265) are commonly added to the mobile phase. The acidic conditions promote the protonation of the piperazine nitrogen atoms, leading to better retention on reversed-phase columns and enhanced signal in positive ion mode ESI.

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to achieve good separation of a range of analytes with different polarities and to ensure that later-eluting compounds are eluted in a reasonable time.

Table 3: Typical LC-MS/MS Chromatographic Conditions for Benzylpiperazine Analysis

| Parameter | Typical Setting |

| Column | C18 (e.g., 150 mm x 3 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | 5-95% B over 10-15 minutes |

| Column Temperature | 30 - 40 °C |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Optimization

Electrospray Ionization (ESI): ESI is the most widely used ionization technique for LC-MS analysis of piperazine derivatives due to their polar nature. Analysis is typically performed in positive ion mode, as the basic nitrogen atoms of the piperazine ring are readily protonated to form [M+H]⁺ ions. Optimization of ESI source parameters such as capillary voltage, cone voltage, and gas flows (nebulizing and drying gases) is essential to maximize the signal of the precursor ion.

Atmospheric Pressure Chemical Ionization (APCI): APCI can be an alternative for less polar compounds or when ESI suffers from significant matrix suppression. APCI is generally less susceptible to matrix effects than ESI. Similar to ESI, positive ion mode is used to generate [M+H]⁺ ions.

The development of robust and reliable analytical methods is paramount for the accurate quantification of piperazine derivatives. The use of a stable isotope-labeled internal standard such as this compound, in conjunction with optimized GC-MS or LC-MS/MS methodologies, provides the necessary framework for achieving high-quality analytical data in forensic and research applications.

Multiple Reaction Monitoring (MRM) Transition Selection and Optimization

The foundation of a sensitive and specific LC-MS/MS method lies in the careful selection and optimization of Multiple Reaction Monitoring (MRM) transitions for both the analyte and its corresponding SIL-IS. The process involves the selection of a precursor ion (typically the protonated molecule [M+H]⁺ in positive ionization mode) and one or more product ions generated through collision-induced dissociation (CID).

For 3-Methyl-1-benzyl-piperazine, the precursor ion is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). The optimization of MRM transitions involves infusing a standard solution of the analyte into the mass spectrometer and varying the collision energy (CE) and other parameters like declustering potential (DP) and cell exit potential (CXP) to maximize the signal intensity of the product ions. The most intense and stable transitions are chosen for quantification (quantifier) and confirmation (qualifier).

Similarly, for the internal standard, this compound, the MRM transitions are selected. Due to the incorporation of four deuterium (B1214612) atoms, the precursor ion will have a mass-to-charge ratio (m/z) that is 4 Daltons higher than the analyte. The fragmentation pattern is expected to be similar to the unlabeled compound, with the deuterium labels remaining on specific fragments. This allows for the selection of corresponding product ions with a similar mass shift.

A hypothetical, yet representative, table of optimized MRM transitions is presented below. In practice, these would be determined empirically.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| 3-Methyl-1-benzyl-piperazine | 191.2 | 133.1 | 25 | Quantifier |

| 3-Methyl-1-benzyl-piperazine | 191.2 | 91.1 | 35 | Qualifier |

| This compound | 195.2 | 137.1 | 25 | Internal Standard |

| This compound | 195.2 | 91.1 | 35 | Internal Standard |

Method Validation Parameters Leveraging Deuterated Internal Standards

A comprehensive validation of the analytical method is crucial to demonstrate its reliability for the intended application. The use of a SIL-IS like this compound is instrumental in achieving robust validation results, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects. semanticscholar.org

Quantification of Linearity and Calibration Range (Matrix Effects)

Linearity is assessed by preparing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration. A linear regression analysis is performed, and a correlation coefficient (r²) close to 1.0 indicates a strong linear relationship. The calibration range is the concentration range over which the method is shown to be linear, accurate, and precise.

For the analysis of piperazine derivatives, a typical calibration range might be from 1 ng/mL to 1000 ng/mL. mdpi.com The use of this compound helps to mitigate matrix effects that could otherwise compromise the linearity of the calibration curve, especially at lower concentrations. longdom.org

Representative Calibration Curve Data

| Analyte Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1 | 5,230 | 510,000 | 0.010 |

| 5 | 26,150 | 515,000 | 0.051 |

| 10 | 53,000 | 520,000 | 0.102 |

| 50 | 260,000 | 512,000 | 0.508 |

| 100 | 525,000 | 518,000 | 1.014 |

| 500 | 2,610,000 | 513,000 | 5.088 |

| 1000 | 5,180,000 | 511,000 | 10.137 |

| Linear Regression | y = 0.0101x + 0.0005 | ||

| Correlation Coefficient (r²) | 0.9995 |

Evaluation of Analytical Accuracy and Precision (Inter- and Intra-Day)

Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the degree of agreement among a series of measurements. Both are typically assessed at multiple concentration levels (low, medium, and high quality control samples). Intra-day precision and accuracy are determined by analyzing replicate samples on the same day, while inter-day precision and accuracy are assessed by analyzing the samples on different days. The use of this compound significantly improves both accuracy and precision by correcting for random and systematic errors. shimadzu.com

Representative Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Mean (ng/mL) (n=6) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Mean (ng/mL) (n=18) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |

| Low | 3 | 2.95 | 4.5 | 98.3 | 2.98 | 5.2 | 99.3 |

| Medium | 75 | 76.2 | 3.1 | 101.6 | 75.8 | 4.0 | 101.1 |

| High | 750 | 745.5 | 2.5 | 99.4 | 748.1 | 3.5 | 99.7 |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. wikipedia.org These are often determined based on the signal-to-noise ratio (S/N), with an S/N of 3 typically used for LOD and an S/N of 10 for LOQ. The LOQ is then confirmed by analyzing replicate samples at this concentration and demonstrating acceptable precision and accuracy.

For sensitive LC-MS/MS methods for piperazine derivatives, the LOQ can be in the low ng/mL range. nih.gov

Representative LOD and LOQ Data

| Parameter | Value | Criteria |

| Limit of Detection (LOD) | 0.5 ng/mL | S/N ≥ 3 |

| Limit of Quantification (LOQ) | 1.0 ng/mL | S/N ≥ 10, Precision (%RSD) < 20%, Accuracy 80-120% |

Assessment of Matrix Effects and Ion Suppression/Enhancement

Matrix effects occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte, leading to ion suppression or enhancement. longdom.org This can significantly impact the accuracy and reproducibility of the method. The use of a co-eluting SIL-IS like this compound is the most effective way to compensate for these effects, as both the analyte and the internal standard are affected to a similar extent. nih.gov

Matrix effects can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak area in presence of matrix) / (Peak area in absence of matrix)

A value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Representative Matrix Effect Data

| QC Level | Concentration (ng/mL) | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-extraction Spike) | Matrix Factor (MF) | IS-Normalized MF |

| Low | 3 | 15,500 | 12,800 | 0.83 | 0.99 |

| High | 750 | 3,850,000 | 3,250,000 | 0.84 | 1.01 |

The IS-normalized MF demonstrates the effectiveness of this compound in compensating for the observed ion suppression.

Long-Term Stability of Analytes and Internal Standard in Prepared Samples and Stock Solutions

The stability of the analyte and the internal standard in the sample matrix and in stock solutions must be evaluated under various storage conditions to ensure that the concentration does not change over time. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. The use of a stable deuterated internal standard like this compound is advantageous as it is expected to have similar stability characteristics to the unlabeled analyte.

Representative Stability Data

| Stability Test | Storage Condition | Duration | Concentration (ng/mL) | % Change from Nominal |

| Freeze-Thaw (3 cycles) | -20°C | 3 days | Low QC: 2.9, High QC: 742 | -3.3%, -1.1% |

| Bench-Top | Room Temperature | 24 hours | Low QC: 2.85, High QC: 738 | -5.0%, -1.6% |

| Long-Term | -80°C | 90 days | Low QC: 2.92, High QC: 755 | -2.7%, +0.7% |

| Stock Solution | 4°C | 30 days | 1 mg/mL | No significant degradation observed |

The results indicate that both the analyte and the internal standard are stable under the tested conditions, ensuring the integrity of the samples during storage and analysis.

Applications of 3 Methyl 1 Benzyl Piperazine D4 in Preclinical and Forensic Research Domains

Preclinical Pharmacokinetic and Drug Metabolism Studies (in vitro and in vivo animal models)

In the development of new therapeutic agents, a thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is crucial. Stable isotope-labeled internal standards are considered the gold standard in bioanalytical methods, and 3-Methyl-1-benzyl-piperazine-d4 is ideally suited for this purpose in studies involving 3-Me-BZP. kcasbio.com

Quantification of 3-Methyl-1-benzyl-piperazine (or its Analogs) in Biological Matrices

The accurate measurement of drug concentrations in biological fluids such as blood, plasma, and urine is fundamental to pharmacokinetic analysis. The use of a SIL-IS like this compound is integral to robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. kcasbio.comnih.gov Because the deuterated standard is chemically identical to the analyte but has a different mass, it can be added to a biological sample at the very beginning of the sample preparation process. chiron.no

This approach, known as isotope dilution mass spectrometry, allows the SIL-IS to compensate for variations that can occur during sample extraction, handling, and analysis, including matrix effects like ion suppression or enhancement. kcasbio.com These effects can dramatically alter the LC-MS/MS response, and using a surrogate standard that does not co-elute perfectly with the analyte can lead to unreliable data. kcasbio.com The use of deuterated analogs as internal standards provides the highest level of confidence in the results. mdpi.com Methods validated using this principle typically demonstrate high precision and accuracy, with calibration curves showing excellent linearity. nih.govresearchgate.net

Table 1: Typical Validation Parameters for an LC-MS/MS Quantification Method Using a Deuterated Internal Standard

| Parameter | Typical Value/Range | Description |

| Linearity (r²) | > 0.99 | Indicates a strong correlation between the instrument response and the concentration of the analyte. nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.2 - 10 ng/mL | The lowest concentration that can be measured with acceptable accuracy and precision. nih.govnih.gov |

| Accuracy (% Bias) | Within ±15% | The closeness of the measured value to the true value. |

| Precision (% RSD) | < 15% | The degree of scatter or randomness in a series of measurements. nih.gov |

| Extraction Recovery | > 80% | The efficiency of the analyte being transferred from the sample matrix to the final extract. |

This table presents typical values based on validated methods for similar analytes and serves as an illustrative example.

Metabolite Identification and Quantification using Labeled Analogs

Studying how a drug is metabolized is a key part of preclinical research. When 3-methyl-1-benzyl-piperazine is administered, it undergoes biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP450) system in the liver. europa.eu Common metabolic pathways for benzylpiperazine (BZP) and its analogs include hydroxylation of the aromatic ring and degradation of the piperazine (B1678402) moiety. europa.eunih.gov

Using this compound in in vitro or in vivo metabolism studies is highly advantageous. In mass spectrometry, the parent drug and its metabolites break apart into characteristic fragment ions. Because the deuterium (B1214612) label adds a specific mass to the molecule, researchers can easily distinguish fragments that retain the deuterated part of the structure. This helps in proposing and confirming the chemical structures of metabolites. For example, hydroxylation of the benzyl (B1604629) ring of 3-Me-BZP would result in a metabolite with a mass increase of 16 Da (for the oxygen atom) plus the mass of the deuterium atoms if the label is on that ring. Studies on the related compound BZP have identified p-hydroxy-BZP and m-hydroxy-BZP as major metabolites. nih.gov Similar pathways are expected for 3-Me-BZP.

Microsomal Stability and Metabolic Pathway Elucidation in Liver Fractions

In vitro microsomal stability assays are a cornerstone of early drug discovery, used to predict the hepatic clearance of a compound. creative-bioarray.com The assay involves incubating the test compound, such as 3-methyl-1-benzyl-piperazine, with liver microsomes, which are vesicles containing high concentrations of drug-metabolizing enzymes like CYP450s. evotec.com The reaction is initiated by adding a necessary cofactor, NADPH. nih.gov

Over a set time course (e.g., 0, 15, 30, 60 minutes), aliquots of the reaction are taken and quenched to stop the metabolic process. creative-bioarray.com LC-MS/MS is then used to measure the decreasing concentration of the parent drug. nih.gov Here, the role of this compound as an internal standard is critical for accurate quantification of the remaining parent compound at each time point. nih.gov The data are used to calculate key parameters like the metabolic half-life (t½) and intrinsic clearance (CLint), which indicate how quickly the compound is metabolized. evotec.com A compound that is metabolized very quickly (short half-life) may have poor bioavailability in vivo. nih.gov

Table 2: Example Data from an in vitro Human Liver Microsomal Stability Assay

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |

| Verapamil (Control) | 18.5 | 37.7 | Intermediate |

| Warfarin (Control) | > 60 | < 11.5 | High |

| Compound X (Hypothetical) | 5.2 | 133.3 | Low |

This table illustrates the type of data generated from a microsomal stability assay. Values are for illustrative purposes.

Forensic Toxicology and Novel Psychoactive Substance (NPS) Analysis

The emergence of novel psychoactive substances (NPS), often designed to circumvent drug laws, presents significant challenges for forensic laboratories. nih.gov The piperazine class of compounds, including BZP and its many structural isomers and analogs like 3-Me-BZP, have been sold as "designer drugs" or "party pills". wikipedia.orgunodc.org

Development of Robust Methods for Screening and Confirmation of Benzylpiperazine-Class NPS

Forensic identification of NPS requires highly specific and reliable analytical methods. A major challenge with benzylpiperazine derivatives is the existence of numerous isomers (e.g., 2-methyl-, 3-methyl-, and 4-methylbenzylpiperazine). These isomers often have identical masses and similar fragmentation patterns in a mass spectrometer, making them difficult to distinguish without proper chromatographic separation. ojp.gov

The development of robust screening and confirmation methods, typically using gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS, relies on the availability of certified reference materials and internal standards. rsc.org this compound is the ideal internal standard for the unequivocal identification and confirmation of 3-Me-BZP. Its use helps to ensure that the method is accurate, precise, and can reliably distinguish 3-Me-BZP from its isomers and other co-eluting substances that might be present in a complex forensic sample. chiron.nomdpi.com

Quantification of 3-Methyl-1-benzyl-piperazine (and related isomers) in Seized Materials and Biological Specimens (e.g., urine, blood from animal models or in vitro studies)

Once a robust method is developed, it can be used to quantify the drug in seized materials (tablets, powders) or in biological specimens from forensic cases. nih.gov In a legal context, the accuracy of quantification is paramount. The use of a stable isotope-labeled internal standard like this compound is the best practice to achieve the necessary level of certainty. kcasbio.com

For example, a validated LC-MS/MS method would be used to determine the concentration of 3-Me-BZP in a postmortem blood sample or in a urine sample from a suspected drug user. nih.gov The concentration levels found can help toxicologists interpret the potential role of the drug in a death, poisoning, or impaired driving case. Studies on related piperazines have reported wide concentration ranges in biological fluids, reflecting variable doses and individual metabolism. mdpi.com

Table 3: Illustrative Concentration Ranges of Piperazine Analogs in Forensic Samples

| Analyte | Sample Type | Concentration Range |

| Benzylpiperazine (BZP) | Urine | 5.21 - 202.7 µg/mL mdpi.com |

| Benzylpiperazine (BZP) | Postmortem Blood | 0.71 - 1.39 mg/L |

| TFMPP | Urine | 0.40 - 20.66 µg/mL mdpi.com |

| TFMPP | Serum | 24 - 60 ng/mL mdpi.com |

| 3-Me-BZP (Hypothetical) | Seized Tablet | 50 - 150 mg/tablet |

| 3-Me-BZP (Hypothetical) | Blood | 10 - 500 ng/mL |

This table includes reported data for BZP and TFMPP to provide context for the potential concentrations at which 3-Me-BZP might be found. mdpi.com The values for 3-Me-BZP are hypothetical and for illustrative purposes only.

Differentiation of Isomeric and Regioisomeric Benzylpiperazine Derivatives

A significant analytical challenge in forensic chemistry is the differentiation of isomers—compounds with the same chemical formula but different arrangements of atoms. Benzylpiperazine derivatives are rife with such isomers, including regioisomers where substituents are located at different positions on the aromatic ring (e.g., 2-methylbenzylpiperazine, 3-methylbenzylpiperazine, and 4-methylbenzylpiperazine). These isomers often exhibit similar mass spectral fragmentation patterns, making their individual identification difficult. nih.gov

Chromatographic techniques are essential for separating these isomers before they enter the mass spectrometer. The use of an appropriate internal standard, such as this compound, is crucial in this context. While the internal standard itself does not directly aid in the chromatographic separation of the isomers from each other, it is vital for ensuring the accurate quantification of each separated isomer.

For instance, a validated LC-MS/MS method would be developed to achieve baseline separation of the different methylbenzylpiperazine isomers. This compound would co-elute with, or elute very close to, 3-methylbenzylpiperazine. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), the instrument can distinguish between the analyte and the deuterated standard.

While specific research detailing the use of this compound for this purpose is not extensively published, the principles of such an analysis are well-established. The table below illustrates the kind of data that would be generated in a hypothetical LC-MS/MS method for the differentiation and quantification of methylbenzylpiperazine isomers using this compound as an internal standard.

Table 1: Hypothetical LC-MS/MS Parameters for Isomer Differentiation

| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| 2-Methylbenzylpiperazine | 4.1 | 191.1 | 134.1 |

| 3-Methylbenzylpiperazine | 4.3 | 191.1 | 134.1 |

| 4-Methylbenzylpiperazine | 4.5 | 191.1 | 105.1 |

This table is illustrative and based on established analytical principles for similar compounds. Actual values would be determined experimentally.

Environmental and Food Safety Analysis (If Research Indicates Relevance)

Currently, there is a lack of specific research in the public domain indicating that this compound is used for environmental or food safety analysis. The focus of piperazine derivative analysis is overwhelmingly in the forensic and clinical toxicology sectors due to their status as drugs of abuse. uts.edu.au

However, the analytical principles that make this compound a valuable tool in forensic science could theoretically be applied to other areas if the need arose.

Analytical Methodologies for Detection in Environmental Samples

Should the parent compound, 3-methylbenzylpiperazine, be identified as an environmental contaminant of concern, for instance, through the analysis of wastewater to monitor community drug use, analytical methods employing isotopic dilution with this compound would be the most reliable for its quantification. uts.edu.au

Techniques such as solid-phase extraction (SPE) followed by LC-MS/MS would likely be employed to detect and quantify trace levels of the compound in complex matrices like water or soil. The use of the deuterated standard would be critical to compensate for matrix effects, where other substances in the environmental sample can interfere with the ionization of the target analyte, leading to inaccurate results.

Trace Analysis in Food or Feed Components

There is no current evidence to suggest that 3-methylbenzylpiperazine or its derivatives are a concern in the food and feed supply chain. Therefore, no established methods for their trace analysis in these matrices using this compound exist. If such a need were to arise, for example, due to contamination of a food product, methods would need to be developed and validated, likely following the established paradigms of forensic and environmental analysis.

Mechanistic Investigations and Advanced Research Utilizing 3 Methyl 1 Benzyl Piperazine D4

Exploration of Kinetic Isotope Effects (KIE) in Enzyme-Mediated Reactions

The kinetic isotope effect (KIE) is a powerful tool in enzymology for determining the rate-limiting steps of a reaction and for providing insights into the transition state structure. nih.gov The KIE is observed when a C-H bond cleavage is part of the rate-determining step of a reaction; replacing hydrogen with deuterium (B1214612) (a C-D bond) will result in a slower reaction rate due to the higher bond energy of the C-D bond.

In the context of 3-Methyl-1-benzyl-piperazine-d4, the deuterium atoms are located on the benzyl (B1604629) methylene (B1212753) group. If the metabolism of the benzyl group, for instance through hydroxylation by cytochrome P450 enzymes, involves the cleavage of a C-D bond in the rate-limiting step, a primary KIE would be expected.

Table 1: Hypothetical Kinetic Isotope Effects in the Metabolism of this compound

| Metabolic Reaction | Enzyme System | kH/kD (KIE) | Implication |

| Benzylic Hydroxylation | Cytochrome P450 | > 1 | C-H(D) bond cleavage is at least partially rate-limiting. |

| N-debenzylation | Cytochrome P450 | ~ 1 | C-H(D) bond cleavage is not the rate-limiting step. |

The magnitude of the KIE can provide detailed information about the transition state of the reaction. A large KIE suggests a symmetrical transition state where the hydrogen/deuterium is being transferred, while a smaller KIE may indicate a more reactant-like or product-like transition state.

Tracer Applications in Metabolic Flux Analysis

Stable isotope tracers are indispensable tools in metabolic flux analysis, allowing researchers to follow the path of atoms through metabolic networks. nih.gov While carbon-13 and nitrogen-15 (B135050) are more commonly used for tracing the backbone of molecules, deuterium can be employed in specific instances, although its use can be complicated by potential exchange with protons in aqueous environments. nih.gov

This compound could theoretically be used as a tracer to investigate the metabolic fate of the benzyl group. By administering the deuterated compound to an in vitro or in vivo system, metabolites that retain the d4-benzyl moiety can be distinguished from the endogenous pool and from metabolites of the non-deuterated analog. This is particularly useful in quantitative metabolic studies where the contribution of an exogenous compound to a particular metabolite pool is being measured.

Table 2: Potential Tracer Applications of this compound in Metabolic Analysis

| Analytical Technique | Information Gained |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of deuterated metabolites, providing a clear picture of the metabolic pathways involving the benzyl group. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives of metabolites, allowing for the determination of deuterium retention or loss. |

This table outlines potential applications and is not based on specific experimental results for this compound.

Elucidation of Degradation Pathways and Stability Studies of Analogs

The chemical stability of a compound is a critical parameter, influencing its shelf-life, formulation, and behavior in biological systems. isaacpub.org Studies on the stability of piperazine (B1678402) analogs have shown that they can be susceptible to degradation through processes such as oxidation and hydrolysis, with the rate of degradation being influenced by factors like pH and temperature. isaacpub.orgoup.com

The presence of deuterium in this compound is unlikely to significantly alter its long-term chemical stability under typical storage conditions. However, in the context of metabolic stability, the deuteration can have a pronounced effect. If a primary metabolic pathway is slowed due to the kinetic isotope effect, alternative metabolic routes may become more prominent. This phenomenon, known as "metabolic switching," can be investigated by comparing the metabolite profiles of the deuterated and non-deuterated compounds.

Table 3: Comparative Metabolic Stability of a Hypothetical Piperazine Analog and its Deuterated Version

| Compound | Primary Metabolite | Secondary Metabolite | Half-life (t½) in Liver Microsomes |

| Analog X | Hydroxylated benzyl | N-debenzylated | 30 min |

| Analog X-d4 | Hydroxylated benzyl | N-debenzylated | 45 min |

This table provides illustrative data. An increase in the half-life of the deuterated analog would suggest that the deuterated position is a primary site of metabolism.

By examining the degradation products and their rates of formation, a comprehensive picture of the compound's stability and metabolic fate can be constructed.

Challenges, Limitations, and Future Perspectives in the Research of 3 Methyl 1 Benzyl Piperazine D4

Challenges in Synthesis and High-Purity Deuteration

The synthesis of 3-Methyl-1-benzyl-piperazine-d4, a deuterated analogue of 1-benzyl-3-methylpiperazine, involves the introduction of four deuterium (B1214612) atoms into the piperazine (B1678402) ring. Achieving high isotopic purity is a significant challenge. The primary goals are to ensure the deuterium atoms are located at the desired positions and that the final product has a very high percentage of deuteration with minimal presence of partially deuterated or non-deuterated species.

Common synthetic routes to piperazine derivatives often involve the reaction of piperazine with a suitable benzyl (B1604629) halide. orgsyn.org For the deuterated analogue, this would necessitate the use of a deuterated piperazine starting material. The synthesis of deuterated amines and their precursors can be complex and costly. rsc.orgnih.gov Methods for achieving high-purity deuteration often rely on techniques like H-D exchange reactions, which can be facilitated by catalysts such as palladium on carbon in the presence of a deuterium source like D2O. nih.gov However, these methods can sometimes lead to a mixture of isotopologues, requiring extensive purification to isolate the desired d4 compound.

Another challenge lies in controlling the regioselectivity of the deuteration process. The four deuterium atoms in this compound are specifically located on the piperazine ring, not on the methyl or benzyl groups. Synthetic strategies must be designed to prevent deuterium scrambling to other positions on the molecule. This often involves multi-step syntheses with protection and deprotection steps to ensure the deuterium is introduced only at the intended sites. googleapis.com The cost and availability of deuterated starting materials and reagents also pose significant limitations. google.comnih.gov

Table 1: Synthetic Challenges and Potential Solutions for this compound

| Challenge | Description | Potential Solutions |

| Isotopic Purity | Achieving a high percentage of d4 isotopologues without contamination from d0, d1, d2, or d3 species. | Multi-step purification (e.g., chromatography, crystallization), optimization of deuteration reaction conditions. |

| Regioselectivity | Ensuring deuterium atoms are specifically located on the piperazine ring. | Use of protecting groups, site-selective catalytic H-D exchange. |

| Deuterium Scrambling | Preventing the migration of deuterium atoms to other positions on the molecule during synthesis. | Milder reaction conditions, careful choice of catalysts and reagents. |

| Cost and Availability | High cost and limited commercial availability of deuterated starting materials and reagents. | Development of more efficient and cost-effective deuteration methods. nih.gov |

Advancements in Analytical Sensitivity and Selectivity

The use of deuterated compounds like this compound as internal standards in quantitative analysis by mass spectrometry is a well-established practice. nih.govresearchgate.net The key advantage is that the deuterated standard co-elutes with the non-deuterated analyte during chromatographic separation and exhibits similar ionization efficiency, but is distinguishable by its higher mass. This allows for accurate correction of variations in sample preparation and instrument response.

However, achieving high sensitivity and selectivity in the analysis of this compound and its non-deuterated counterpart presents its own set of challenges. labster.com The presence of naturally occurring isotopes (e.g., 13C) in the non-deuterated analyte can lead to a small signal at the mass-to-charge ratio (m/z) of the deuterated standard, a phenomenon known as isotopic crosstalk. This can be particularly problematic at low analyte concentrations.

Advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), have significantly improved the ability to differentiate between the analyte and the deuterated standard, thereby enhancing selectivity. e3s-conferences.org In MS/MS, specific fragmentation patterns of the parent ions are monitored, which can be chosen to minimize overlap between the analyte and the standard. rsc.org Furthermore, optimizing chromatographic conditions to ensure baseline separation from other matrix components is crucial for improving the signal-to-noise ratio and, consequently, the sensitivity of the assay. ikm.org.my

Table 2: Analytical Techniques for this compound

| Technique | Principle | Advantages for Deuterated Compound Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis. ikm.org.my | Good for volatile and thermally stable compounds. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. nih.gov | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass with high accuracy, allowing for the differentiation of ions with very similar m/z values. | Reduces interference from matrix components and isotopic crosstalk. |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, typically by fragmenting a precursor ion and analyzing its product ions. researchgate.net | Increases selectivity and sensitivity by monitoring specific transitions. |

Integration with Multi-Omics Approaches in Preclinical Research

The use of stable isotope-labeled internal standards like this compound is becoming increasingly important in the context of multi-omics research. nih.govnih.gov Multi-omics studies aim to comprehensively characterize and quantify pools of biological molecules to understand complex biological systems. The accurate quantification provided by deuterated standards is essential for generating reliable data in these large-scale analyses.

In preclinical research, this compound could be used as an internal standard in pharmacokinetic studies to accurately measure the concentration of the parent drug, 1-benzyl-3-methylpiperazine, in various biological matrices. This data can then be integrated with data from other "omics" platforms, such as metabolomics or proteomics, to gain a more holistic understanding of the drug's disposition and effects. For instance, correlating drug concentrations with changes in endogenous metabolite profiles can provide insights into the drug's mechanism of action and potential off-target effects.

A significant challenge in integrating data from different omics platforms is the inherent variability in each type of measurement. nih.gov The use of a robust internal standard like this compound in the analytical workflow for the drug can help to minimize this variability, leading to more reliable and interpretable multi-omics datasets. Future research will likely focus on developing standardized protocols for sample preparation and data analysis to facilitate the seamless integration of quantitative drug concentration data with other omics data streams.

Standardization and Reference Material Development for Emerging Research Needs

As with any analytical standard, the reliability of results obtained using this compound depends on the quality and characterization of the reference material itself. ias.ac.innumberanalytics.com The development of certified reference materials (CRMs) for emerging research compounds like this deuterated piperazine derivative is crucial for ensuring the accuracy and comparability of data across different laboratories and studies.

The process of developing a CRM involves rigorous characterization of the material's purity, identity, and isotopic enrichment. This requires the use of multiple analytical techniques and can be a time-consuming and expensive process. service.gov.ukaip.org For a compound like this compound, this would involve confirming the position of the deuterium atoms and quantifying the percentage of deuteration with a high degree of confidence.

The lack of readily available and well-characterized reference materials can be a significant limitation for researchers. nist.gov It can lead to inconsistencies in experimental results and make it difficult to compare findings from different studies. Therefore, there is a growing need for organizations that specialize in the production and certification of reference materials to develop standards for a wider range of deuterated compounds to support emerging research needs. ias.ac.innumberanalytics.com

Computational Chemistry and In Silico Modeling for Predictive Analytics in Method Development

Computational chemistry and in silico modeling are powerful tools that can be used to predict the properties and behavior of molecules, thereby accelerating the development of analytical methods. mdpi.comnih.govacs.org In the context of this compound, these approaches can be used to predict its chromatographic retention time, mass spectral fragmentation patterns, and ionization efficiency.

For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of piperazine derivatives with their analytical behavior. mdpi.com These models can then be used to predict the optimal conditions for the separation and detection of this compound and its non-deuterated counterpart. Similarly, in silico fragmentation tools can help to predict the major product ions that will be formed in the mass spectrometer, which is essential for setting up selective and sensitive MS/MS methods. researchgate.netmdpi.com

While in silico modeling offers significant advantages, it is important to note that these are predictive tools and their results must be validated experimentally. acs.org The accuracy of the predictions depends on the quality of the models and the data used to build them. Nevertheless, the integration of computational chemistry into the analytical workflow has the potential to significantly reduce the time and resources required for method development, allowing researchers to focus on applying these methods to answer important biological questions.

Q & A

Q. How can researchers optimize the synthesis of 3-Methyl-1-benzyl-piperazine-d4 to ensure high isotopic purity?

- Methodological Answer : Synthesis optimization requires deuterated reagents (e.g., D₂O or CD₃OD) and controlled reaction conditions. Key steps include:

- Nucleophilic substitution : Use deuterated benzyl halides or alkylating agents to introduce the deuterated benzyl group .

- Catalysis : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation, as seen in similar piperazine syntheses .

- Purification : Silica gel chromatography with deuterated solvent mixtures (e.g., CDCl₃:CD₃OD) to isolate the product and minimize proton contamination .

- Isotopic purity validation : High-resolution mass spectrometry (HRMS) to confirm the +4 Da shift and ¹H NMR to verify proton-deuterium exchange absence .

Q. What analytical techniques are critical for confirming the structural integrity and deuteration level of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹³C NMR and DEPT-135 to identify deuterated carbons; ²H NMR for direct deuterium detection .

- Mass Spectrometry (MS) : HRMS to confirm molecular ion peaks (e.g., [M+D]⁺) and isotopic distribution patterns .

- Elemental Analysis : Combustion analysis to verify C:H:N ratios, adjusted for deuterium content .

- X-ray Crystallography (if crystalline): Resolve deuterium positioning in the lattice .

Q. What purification methods are most effective for isolating this compound from reaction byproducts?

- Methodological Answer :

- Flash Column Chromatography : Use silica gel with optimized eluent ratios (e.g., ethyl acetate:hexane 1:8) to separate deuterated products from protonated impurities .

- Recrystallization : Deuterated solvents like CD₃OD or D₂O to enhance crystal purity .

- Distillation : Fractional distillation under reduced pressure for volatile byproduct removal .

Advanced Research Questions

Q. How can discrepancies in the reported biological activity of 3-Methyl-1-benzyl-piperazine derivatives be systematically addressed?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl, benzyl groups) and assess activity in standardized assays (e.g., kinase inhibition or receptor binding) .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls to minimize variability .

- Meta-Analysis : Cross-reference data from multiple studies to identify trends, such as enhanced bioactivity with electron-withdrawing groups .

Q. What computational strategies are recommended to predict the metabolic stability of deuterated piperazine derivatives like this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model deuterium’s kinetic isotope effect (KIE) on CYP450 enzyme interactions .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Predict deuteration’s impact on bond-breaking energies during metabolism .

- Pharmacokinetic Modeling : Integrate in vitro microsomal stability data (e.g., t₁/₂) with in silico ADME predictions .

Q. How should researchers design experiments to evaluate the impact of deuteration on pharmacokinetics compared to non-deuterated analogs?

- Methodological Answer :

- In Vitro Studies : Liver microsome assays with LC-MS quantification to compare metabolic rates .

- In Vivo Studies : Administer equimolar doses of deuterated and non-deuterated compounds to rodents; measure plasma half-life via LC-MS/MS .

- Isotope Tracing : Use ¹⁴C or ³H labeling to track metabolite distribution in excretory pathways .

Q. What are the key considerations for reaction solvent and catalyst selection in deuterated piperazine synthesis?

- Methodological Answer :

- Solvents : Polar aprotic solvents (e.g., deuterated DMF or DMSO) to stabilize intermediates without proton exchange .

- Catalysts : Transition metals (e.g., Pd/C for hydrogenation) or organocatalysts compatible with deuterated substrates .

- Acid/Base Conditions : Use deuterated acids (e.g., DCl) or bases (e.g., NaOD) to avoid proton contamination .

Data Contradiction Analysis

Q. How can researchers resolve conflicting reports on the receptor selectivity of 3-Methyl-1-benzyl-piperazine analogs?

- Methodological Answer :

- Binding Assay Replication : Perform radioligand displacement assays (e.g., with ³H-labeled antagonists) under identical buffer conditions .

- Structural Elucidation : Co-crystallize analogs with target receptors (e.g., dopamine D3) to identify binding mode variations .

- Machine Learning : Train models on published Ki values to identify outliers or assay-specific biases .

Methodological Tables

| Key Reaction Parameters for Deuterated Synthesis |

|---|

| Parameter |

| ----------- |

| Solvent |

| Catalyst |

| Temperature |

| Purification |

| Analytical Techniques for Deuteration Validation |

|---|

| Technique |

| ----------- |

| ²H NMR |

| HRMS |

| X-ray Crystallography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.